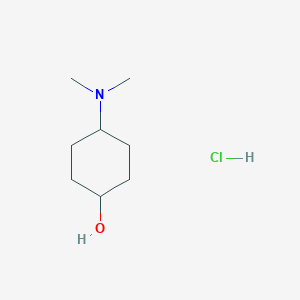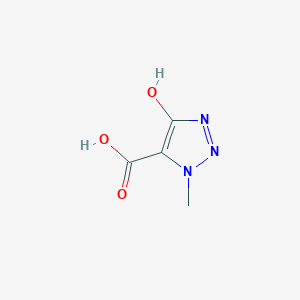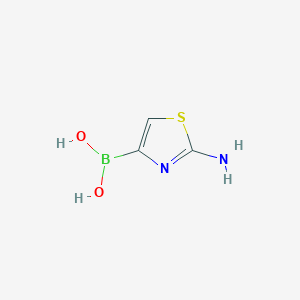
(2-Amino-1,3-thiazol-4-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Aminothiazole-4-boronic acid is a heterocyclic compound containing both nitrogen and sulfur atoms within its thiazole ring structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-aminothiazole-4-boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl or vinyl boronic acid and an aryl or vinyl halide . The general reaction conditions include the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as ethanol or water). The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods: Industrial production of 2-aminothiazole-4-boronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques .
化学反応の分析
Types of Reactions: 2-Aminothiazole-4-boronic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling
Major Products Formed:
Oxidation: Oxides of the thiazole ring.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted thiazole derivatives
科学的研究の応用
2-Aminothiazole-4-boronic acid has a wide range of scientific research applications:
作用機序
The mechanism of action of 2-aminothiazole-4-boronic acid involves its interaction with specific molecular targets and pathways:
類似化合物との比較
2-Aminothiazole: A closely related compound with similar biological activities.
4-Boronic Acid Derivatives: Compounds with boronic acid groups that exhibit similar reactivity in chemical reactions.
Uniqueness: 2-Aminothiazole-4-boronic acid is unique due to its combined thiazole and boronic acid functionalities, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in both synthetic chemistry and medicinal research .
特性
CAS番号 |
1041854-93-6 |
|---|---|
分子式 |
C3H5BN2O2S |
分子量 |
143.97 g/mol |
IUPAC名 |
(2-amino-1,3-thiazol-4-yl)boronic acid |
InChI |
InChI=1S/C3H5BN2O2S/c5-3-6-2(1-9-3)4(7)8/h1,7-8H,(H2,5,6) |
InChIキー |
KHMBBYUCMKCSSH-UHFFFAOYSA-N |
正規SMILES |
B(C1=CSC(=N1)N)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


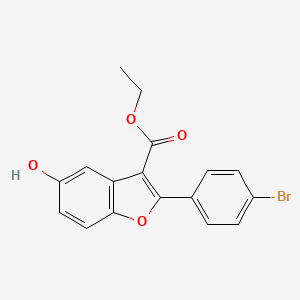
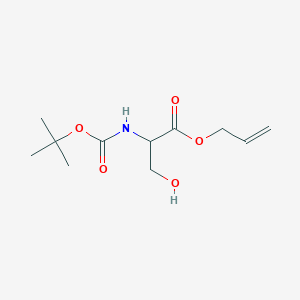

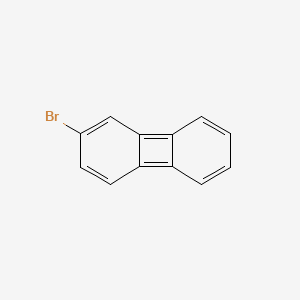
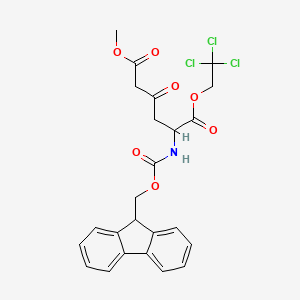
![2-[4-Fluoro-3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B15334242.png)
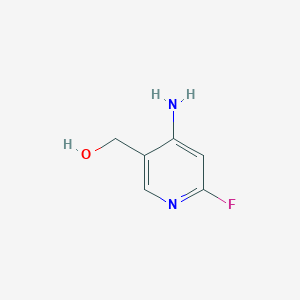
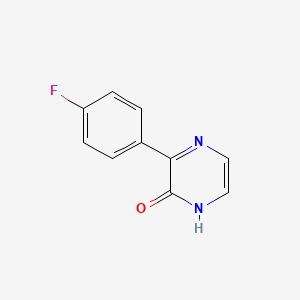
![5-Amino-3-bromobenzo[b]thiophene 1,1-dioxide](/img/structure/B15334253.png)
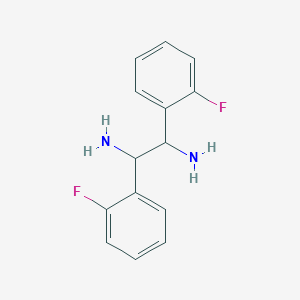
![Tert-butyl 4-oxo-9-oxa-3,13-diazatricyclo[9.4.0.02,7]pentadeca-2(7),5-diene-13-carboxylate](/img/structure/B15334269.png)

